molecular formula C8H8N2O3S B562152 Zonisamide-d4 CAS No. 1020720-04-0

Zonisamide-d4

Katalognummer: B562152
CAS-Nummer: 1020720-04-0
Molekulargewicht: 216.247
InChI-Schlüssel: UBQNRHZMVUUOMG-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zonisamide-d4 is a deuterium-labeled derivative of Zonisamide, an anticonvulsant medication primarily used to treat epilepsy. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can help in tracing the compound in various biological and chemical processes. Zonisamide itself is a sulfonamide derivative with a unique chemical structure, making it distinct from other antiepileptic drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zonisamide-d4 involves the incorporation of deuterium into the Zonisamide molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Zonisamide with deuterium atoms using deuterated solvents or catalysts.

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zonisamide from its precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Analyse Chemischer Reaktionen

Types of Reactions: Zonisamide-d4 undergoes various chemical reactions, including:

    Oxidation: Zonisamide can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Zonisamide back to its parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Wissenschaftliche Forschungsanwendungen

Zonisamide-d4 has a wide range of applications in scientific research, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Zonisamide in the body.

    Metabolomics: Helps in identifying and quantifying metabolites of Zonisamide in biological samples.

    Drug Development: Used as a tracer in the development of new antiepileptic drugs.

    Neuroscience: Research on the effects of Zonisamide on neuronal activity and its potential use in treating neurological disorders.

    Analytical Chemistry: Employed in the development and validation of analytical methods for Zonisamide quantification.

Wirkmechanismus

Zonisamide-d4, like Zonisamide, exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

    Topiramate: Another anticonvulsant with multiple mechanisms of action, including sodium channel blockade and GABA modulation.

    Lamotrigine: Inhibits voltage-gated sodium channels and is used to treat epilepsy and bipolar disorder.

    Levetiracetam: Binds to synaptic vesicle protein SV2A, modulating neurotransmitter release.

Uniqueness of Zonisamide-d4:

Biologische Aktivität

Zonisamide-d4 is a deuterated analog of zonisamide, an antiepileptic drug primarily used in the treatment of partial seizures. The biological activity of this compound has been studied to understand its pharmacological properties, mechanisms of action, and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

This compound exhibits several mechanisms that contribute to its antiepileptic effects:

  • Voltage-Dependent Sodium Channel Blockade : It inhibits voltage-gated sodium channels, which stabilizes neuronal membranes and prevents excessive neuronal firing.
  • T-Type Calcium Channel Inhibition : this compound also blocks T-type calcium channels, which are involved in generating low-threshold spikes in thalamic neurons, thereby reducing seizure activity.
  • Glutamate Release Inhibition : There is evidence suggesting that this compound may inhibit the release of glutamate, a major excitatory neurotransmitter, although this mechanism requires further investigation.
  • Carbonic Anhydrase Inhibition : this compound weakly inhibits carbonic anhydrase enzymes, which may contribute to its pharmacological profile but is not considered central to its antiepileptic activity .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion:

ParameterValue
Bioavailability Approximately 95%
Peak Plasma Concentration (Cmax) 2-5 µg/mL (2-6 hours post-dose)
Volume of Distribution (V/F) 1.45 L/kg
Protein Binding ~40% at therapeutic concentrations
Metabolism Primarily via CYP3A4; forms active metabolites

This compound is rapidly absorbed after oral administration. Its bioavailability is high, and food intake can delay the time to peak concentration but does not affect overall absorption. The drug is extensively bound to red blood cells and has a relatively long half-life, allowing for once or twice daily dosing.

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating epilepsy:

  • Monotherapy vs. Adjunctive Therapy : Clinical trials indicate that zonisamide is effective as both monotherapy and adjunctive therapy for partial seizures. In a study involving 583 adults with newly diagnosed partial seizures, zonisamide demonstrated comparable efficacy to carbamazepine .
  • Responder Rates : In real-world studies, approximately 78.6% of patients experienced a reduction in seizure frequency after 24 weeks of treatment with zonisamide. The median dose was typically around 200 mg/day .
  • Case Studies : A notable case study involving three dogs reported abnormal behavior episodes associated with zonisamide reintroduction after dosage adjustments. This highlights the importance of monitoring adverse effects in both human and veterinary medicine .

Safety Profile

The safety profile of this compound has been assessed in multiple studies:

  • Adverse Effects : Common adverse effects include loss of appetite, weight loss, sedation, and dizziness. Serious adverse events leading to discontinuation are rare (approximately 0.92%) .
  • Drug Interactions : this compound is metabolized by CYP3A4, making it susceptible to interactions with other drugs that inhibit or induce this enzyme. Patients taking CYP3A inhibitors may require lower doses due to increased plasma levels .

Eigenschaften

IUPAC Name

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662231
Record name 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020720-04-0
Record name 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020720-04-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.